Isovitexin

Overview

Description

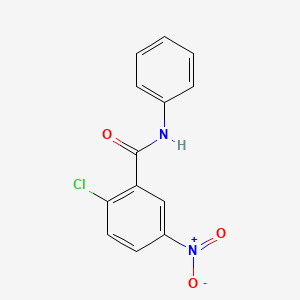

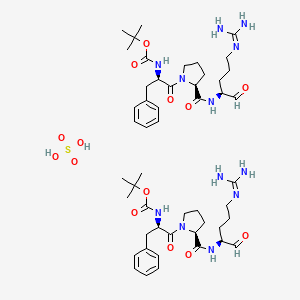

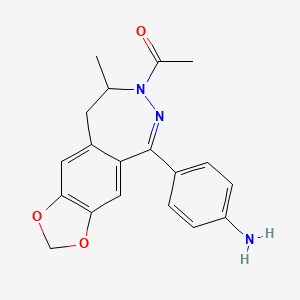

Isovitexin, also known as homovitexin or saponaretin, is a flavone . It is the apigenin-6-C-glucoside . The prefix ‘iso’ does not imply an isoflavonoid (the position of the B-ring on the C-ring), but the position of the glucoside on the flavone . It can be found in various plants such as the passion flower, Cannabis, oat, and the açaí palm .

Synthesis Analysis

A C-glycosyltransferase from Fagopyrum esculentum seedlings catalyzes the transfer of glucose from UDP-glucose or ADP-glucose to 2-hydroxyflavanones . In cell-free enzyme preparations, it was shown that only 2-hydroxyflavanones, e.g. 2,4′,5,7-tetrahydroxyflavanone and 2,5,7-trihydroxyflavanone were appropriate substrates .

Molecular Structure Analysis

Isovitexin is a C-glycosyl compound that consists of apigenin substituted by a 1,5-anhydro-D-glucitol moiety at position 6 . Its molecular formula is C21H20O10 . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .

Chemical Reactions Analysis

Vitexin and isovitexin have been found to possess antidiabetic potentials by inhibiting the PTP-1B enzyme . Lipase enzymes catalyze the hydrolysis of ester bonds of triglycerides, and elevated serum lipase activity is implicated in type 2 diabetes .

Physical And Chemical Properties Analysis

Isovitexin is a C-glycosyl compound and a trihydroxyflavone . It is functionally related to an apigenin . It is a conjugate acid of an isovitexin-7-olate .

Scientific Research Applications

Isovitexin: A Comprehensive Analysis of Scientific Research Applications: Isovitexin, also known as apigenin-6-C-glucoside, is a natural compound found in various medicinal plants and exhibits a wide range of biological activities. Here’s an in-depth look at its unique applications across different fields of scientific research:

Pharmacological Effects

Isovitexin has been recognized for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective properties. It’s being studied as a potential substitute medicine for various diseases and could serve as an adjuvant for stubborn diseases or health products .

Anti-Infective Potential

Research suggests that isovitexin may inhibit the activity of sortase A (SrtA), an enzyme critical for the virulence of Staphylococcus aureus. This inhibition could decrease the amount of staphylococcal protein A on the cell surface, indicating isovitexin’s potential as an anti-infective drug .

Traditional Chinese Medicine

In traditional Chinese medicine, isovitexin-containing plants have been used for their health benefits. Isovitexin itself has been noted for its wide range of pharmacological effects, which has garnered increased attention in recent years .

Cancer Research

Isovitexin has shown promise in cancer research, particularly in sensitizing cancer stem cells (CSCs) to conventional chemotherapeutic drugs. This synergistic action could lead to improved therapeutic efficacy and is a significant focus in oncology .

Bone Health

Recent studies indicate that isovitexin may stimulate osteoblast differentiation through mitochondrial biogenesis and respiration, which are essential for bone formation. Oral administration of isovitexin has been linked to bone anabolic effects in vivo, suggesting its potential in treating bone-related conditions .

Pharmacological Activities Signaling Pathways

Isovitexin’s various pharmacological activities are associated with specific signaling pathways in the body. Understanding these pathways can provide insights into how isovitexin exerts its effects and guide future research and clinical applications .

Mechanism of Action

Target of Action

Isovitexin, a flavone C-glycoside, has been found to interact with several targets in the body. It has been shown to bind to the ligand-binding domain (LBD) of estrogen in the nuclear receptor (NR) signaling pathway . It may also activate the androgen receptor (AR), aromatase, peroxisome proliferator-activated receptor (PPAR), and estrogen receptor . Additionally, it may activate the p53 and ATAD5 proteins in the stress response (SR) pathway . Isovitexin also stimulates osteoblast differentiation through mitochondrial biogenesis and respiration that required adiponectin receptors (AdipoRs) .

Mode of Action

Isovitexin interacts with its targets, leading to various changes in cellular functions. For instance, it may cause mitochondrial toxicity and heat shock in humans . In osteoblasts, isovitexin stimulates differentiation through mitochondrial biogenesis and respiration .

Biochemical Pathways

Isovitexin affects several biochemical pathways. It has been shown to be active in the nuclear pathway . It may also affect the MAPK and STAT signaling pathways . In osteoblasts, it stimulates differentiation through mitochondrial biogenesis and respiration .

Pharmacokinetics

After intravenous administration of Isovitexin, rapid clearance from rat plasma was observed, with a half-life (t1/2) of 3.49 ± 0.99 h and a clearance rate of 54.53 ± 11.90 mL/kg/h . The area under the curve (AUC0-12h) of 37.79 ± 7.65 μg·h/mL indicated a brisk metabolic rate . Isovitexin has an oral bioavailability of 14.58% .

Future Directions

Vitexin and isovitexin could be potential substitute medicines for diverse diseases, and may be adjuvants for stubborn diseases or health products . They have been extensively studied to explore their pharmacological relevance in diabetes mellitus . This is expected to provide a deeper understanding of its actions and also serve as a catapult for clinical trials and application research .

properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXNWGACZJSMBT-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952152 | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isovitexin | |

CAS RN |

38953-85-4 | |

| Record name | Isovitexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoavroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVITEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Isovitexin has been shown to alleviate inflammation through multiple pathways. In models of acute gouty arthritis, it reduces joint inflammation by inhibiting the TLR4/MyD88/NF-κB pathway []. It also suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-activated macrophages, potentially by inhibiting NF-κB activation and IKK kinase activity [].

ANone: Yes, research suggests that Isovitexin can bind to and downregulate the activation of SHP2, a protein tyrosine phosphatase involved in various signaling pathways including the MAPK and STAT pathways. This interaction has been linked to Isovitexin's anti-inflammatory effects in models of contact dermatitis [].

ANone: Studies indicate that Isovitexin can suppress the stemness of lung CSCs. This effect is thought to be mediated through the blockage of the MnSOD/CaMKII/AMPK signaling axis and the inhibition of glycolysis, ultimately leading to decreased self-renewal, migration, and invasion of these cells [].

ANone: Research in Caenorhabditis elegans suggests that Isovitexin can promote longevity and improve healthspan. This effect is believed to be linked to its ability to activate the SKN-1/Nrf2 signaling pathway, which plays a crucial role in stress resistance and lifespan extension [].

ANone: Isovitexin has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol.

ANone: Yes, various studies have used spectroscopic techniques to characterize Isovitexin. Techniques like UV-Vis spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) have been employed to confirm its structure and identify its presence in plant extracts [, , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)

![(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine](/img/structure/B1672575.png)